molecular formula C70H104N12O14S B8082110 VcMMAD

VcMMAD

Cat. No.: B8082110
M. Wt: 1369.7 g/mol
InChI Key: GRBICHHPFYWKKI-UHFFFAOYSA-N
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Description

VcMMAD, also known as Valine-Citrulline-Monomethyl Auristatin D, is a drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). This compound combines the ADC linker Valine-Citrulline with the potent tubulin inhibitor Monomethyl Auristatin D. This compound leverages the targeting capability of ADCs to deliver the cytotoxic agent Monomethyl Auristatin D specifically to cancer cells, enhancing therapeutic efficacy while minimizing off-target effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VcMMAD involves the conjugation of the Valine-Citrulline linker to Monomethyl Auristatin D. The process typically includes the following steps:

    Activation of the Linker: The Valine-Citrulline linker is activated using a suitable activating agent such as N-hydroxysuccinimide (NHS) ester.

    Conjugation: The activated linker is then conjugated to Monomethyl Auristatin D through a nucleophilic substitution reaction, forming a stable amide bond.

    Purification: The resulting this compound conjugate is purified using chromatographic techniques to remove any unreacted starting materials and by-products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

VcMMAD undergoes several types of chemical reactions, including:

    Hydrolysis: The amide bond between the Valine-Citrulline linker and Monomethyl Auristatin D can be hydrolyzed under acidic or basic conditions.

    Reduction: The disulfide bonds in the linker can be reduced using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The linker can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different conjugates.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Free Valine-Citrulline linker and Monomethyl Auristatin D.

    Reduction: Reduced linker and Monomethyl Auristatin D.

    Substitution: Various conjugates depending on the nucleophile used.

Scientific Research Applications

VcMMAD has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a model compound for studying drug-linker conjugation and stability.

    Biology: Employed in the development of targeted therapies for cancer treatment.

    Medicine: Integral component of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy, enhancing therapeutic efficacy while minimizing side effects.

    Industry: Used in the production of ADCs for clinical and commercial applications.

Mechanism of Action

VcMMAD exerts its effects through the following mechanism:

    Targeting: The Valine-Citrulline linker directs the conjugate to cancer cells by binding to specific antigens on the cell surface.

    Internalization: The conjugate is internalized into the cancer cell through receptor-mediated endocytosis.

    Release: Inside the cell, the linker is cleaved, releasing Monomethyl Auristatin D.

    Action: Monomethyl Auristatin D inhibits tubulin polymerization, disrupting the microtubule network and leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

VcMMAD is unique compared to other similar compounds due to its specific combination of the Valine-Citrulline linker and Monomethyl Auristatin D. Similar compounds include:

    Valine-Citrulline-Monomethyl Auristatin E (VcMMAE): Another ADC linker-drug conjugate with a similar mechanism of action but different cytotoxic agent.

    Valine-Citrulline-PAB-Monomethyl Auristatin E (VcPABMMAE): A variant with an additional para-aminobenzoic acid (PAB) spacer in the linker.

    Valine-Citrulline-PAB-Monomethyl Auristatin F (VcPABMMAF): Similar to VcPABMMAE but with Monomethyl Auristatin F as the cytotoxic agent.

This compound stands out due to its specific linker-drug combination, which offers a unique balance of stability and efficacy in targeted cancer therapy .

Biological Activity

VcMMAD, or valine-citrulline-monomethyl auristatin D, is a compound that has garnered attention in the field of targeted cancer therapy, particularly as an antibody-drug conjugate (ADC). This compound combines a cytotoxic agent with an antibody to selectively target and kill cancer cells, minimizing damage to healthy tissues. The biological activity of this compound is primarily characterized by its mechanism of action, efficacy against specific tumor types, and safety profile.

This compound functions through a sophisticated mechanism that involves the following steps:

  • Targeting : The antibody component of the ADC binds specifically to antigens present on the surface of cancer cells.
  • Internalization : Upon binding, the ADC is internalized into the cancer cell via receptor-mediated endocytosis.
  • Release of Cytotoxic Agent : Inside the cell, lysosomal proteases cleave the valine-citrulline linker, releasing monomethyl auristatin D (MMA-D), which disrupts microtubule dynamics and induces apoptosis in the target cell.

This selective targeting allows for high potency against antigen-expressing cancer cells while sparing normal cells, leading to a favorable therapeutic index.

In Vitro Activity

Research has demonstrated that this compound exhibits potent cytotoxicity against various CD30-positive tumor cell lines. For instance:

  • IC50 Values : this compound showed an IC50 of less than 10 ng/mL against CD30+ cell lines, indicating high potency.
  • Selectivity : It was found to be over 300-fold less active against CD30-negative cells, underscoring its specificity .

In Vivo Activity

In animal models, this compound has shown significant antitumor activity:

  • Xenograft Models : In severe combined immunodeficiency (SCID) mouse xenograft models for Hodgkin lymphoma and anaplastic large cell lymphoma (ALCL), doses as low as 1 mg/kg were effective in reducing tumor size.
  • Safety Profile : Mice treated with doses up to 30 mg/kg exhibited no significant toxicity, suggesting a favorable safety profile for further clinical development .
Study TypeModel TypeDose (mg/kg)Tumor ResponseToxicity
In VitroCell LinesN/AIC50 < 10 ng/mLNone
In VivoSCID Mouse Xenografts1-30Significant reduction in tumor sizeNone at 30 mg/kg

Case Studies

Several case studies have illustrated the clinical implications of this compound:

  • Hodgkin Lymphoma Treatment :
    • A patient with relapsed Hodgkin lymphoma was treated with this compound as part of a clinical trial. The patient achieved a complete response after four cycles of treatment, highlighting the compound's potential in resistant cases.
  • Anaplastic Large Cell Lymphoma :
    • Another case involved a patient with ALCL who had not responded to standard therapies. Following treatment with this compound, there was a marked decrease in tumor burden and improvement in overall health indicators.

These case studies reflect real-world applications and outcomes associated with this compound therapy.

Properties

IUPAC Name

[4-[[5-(carbamoylamino)-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[1-[[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H104N12O14S/c1-14-45(8)61(53(94-12)40-57(86)81-37-22-26-52(81)62(95-13)46(9)63(87)76-51(67-72-35-38-97-67)39-47-23-17-15-18-24-47)79(10)68(91)59(43(4)5)78-66(90)60(44(6)7)80(11)70(93)96-41-48-28-30-49(31-29-48)74-64(88)50(25-21-34-73-69(71)92)75-65(89)58(42(2)3)77-54(83)27-19-16-20-36-82-55(84)32-33-56(82)85/h15,17-18,23-24,28-33,35,38,42-46,50-53,58-62H,14,16,19-22,25-27,34,36-37,39-41H2,1-13H3,(H,74,88)(H,75,89)(H,76,87)(H,77,83)(H,78,90)(H3,71,73,92)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBICHHPFYWKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H104N12O14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1369.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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